5-(Chloromethyl)-2-methyloxazole
Overview
Description
5-(Chloromethyl)-2-methyloxazole is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Application : It serves as a precursor in the synthesis of various drugs and pharmaceutical agents. Researchers use it to create novel molecules with potential therapeutic properties .
- Application : 2-Chloro-5-(chloromethyl)pyridine plays a crucial role in the synthesis of new neonicotinoid compounds. These pesticides are used in agriculture to protect crops from pests while minimizing harm to non-target organisms .
- Application : Researchers utilize 5-(chloromethyl)-2-methyloxazole as an initiator in ATRP reactions. By incorporating this compound into polymer chains, they can tailor polymer properties for specific applications, such as drug delivery systems or materials with unique mechanical properties .
- Application : Scientists modify 2-chloro-5-(chloromethyl)pyridine to create fluorescent derivatives. These compounds can serve as probes to visualize cellular processes, detect specific molecules, or monitor enzymatic activity .
- Application : Researchers investigate the reactivity of 5-(chloromethyl)-2-methyloxazole with other functional groups. By incorporating it into polymers, dendrimers, or hybrid materials, they aim to develop materials with tailored properties, such as improved mechanical strength or enhanced thermal stability .
- Application : 2-Chloro-5-(chloromethyl)pyridine is a valuable intermediate in the synthesis of diverse organic molecules. Its reactivity allows for the introduction of specific functional groups, enabling the creation of libraries of potential drug candidates .
Pharmaceutical Synthesis
Neonicotinoid Pesticides
Atom Transfer Radical Polymerization (ATRP)
Fluorescent Probes and Sensors
Materials Science
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYVDNRUADRKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methyloxazole | |
CAS RN |
1196146-69-6 | |
Record name | 5-(chloromethyl)-2-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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